3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Beschreibung

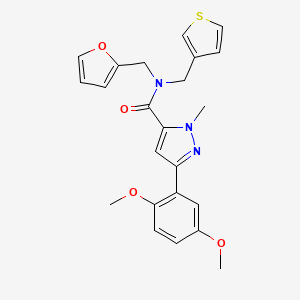

The compound 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class, characterized by a central pyrazole ring substituted with aryl and heteroaromatic groups.

The target compound features:

- A 1-methylpyrazole core.

- A 2,5-dimethoxyphenyl group at the 3-position, which enhances lipophilicity and π-π stacking interactions.

- Dual N-substituents: furan-2-ylmethyl and thiophen-3-ylmethyl, introducing heterocyclic diversity that may influence solubility and target binding .

Synthesis typically involves coupling reactions using activating agents like EDCI/HOBt in DMF, as seen in analogous pyrazole carboxamide derivatives .

Eigenschaften

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-25-21(12-20(24-25)19-11-17(28-2)6-7-22(19)29-3)23(27)26(13-16-8-10-31-15-16)14-18-5-4-9-30-18/h4-12,15H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVSKXHKMUEISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS Number: 1396782-35-6) is a complex organic compound with a molecular formula of C23H23N3O4S and a molecular weight of approximately 437.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a COX-II inhibitor and its implications in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various heterocyclic moieties, including dimethoxyphenyl, furan, and thiophene groups. These structural characteristics are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4S |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1396782-35-6 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

- COX-II Inhibition : This compound has been studied for its potential as a selective inhibitor of cyclooxygenase isoform II (COX-II), which plays a critical role in inflammation and pain pathways. Studies have shown that related pyrazole derivatives can exhibit varying degrees of COX-II inhibitory activity with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Anticancer Activity : The presence of multiple heterocycles in the structure suggests potential anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with COX enzymes leading to reduced prostaglandin synthesis.

- Signal Transduction Modulation : Alteration of pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- In Vitro Studies : A study by Eren et al. demonstrated that pyrazole derivatives exhibited selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs like Celecoxib .

- In Vivo Efficacy : Another study reported the anti-inflammatory effects of related compounds, showing up to 64% inhibition of inflammation compared to standard treatments .

- Anticancer Properties : Research has indicated that certain pyrazole compounds can inhibit the growth of various cancer cell lines, suggesting that the compound may possess similar properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole carboxamides:

Key Observations:

- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group may improve metabolic stability compared to halogenated analogs (e.g., 3a, 3d) .

- Melting Points : Chlorinated derivatives (e.g., 3a, 3d) exhibit higher melting points (133–183°C) due to stronger intermolecular interactions, whereas the target compound’s melting point is unreported but likely lower due to flexible N-alkyl groups.

- Synthetic Yields : Yields for related compounds range from 39.9% (sulfonamide derivative ) to 71% (fluorophenyl analog ), suggesting the target compound’s synthesis may require optimization for similar efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole ring formation, followed by functionalization of the furan and thiophene moieties. Key steps include:

- Cyclization : Use hydrazine derivatives and diketones under reflux in ethanol or dioxane to form the pyrazole core .

- N-Alkylation : React with furan-2-ylmethyl and thiophen-3-ylmethyl halides in the presence of K₂CO₃ as a base in DMF .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrazole, furan, and thiophene rings. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .

- X-ray Crystallography : Resolve 3D conformation to analyze steric effects from the dimethoxyphenyl group .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .

Q. What are the standard protocols for evaluating solubility and stability in biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) and dilute into PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Incubate at 37°C in serum-containing media; analyze degradation via HPLC at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethoxyphenyl with halogenated aryl groups) and compare bioactivity .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT on cancer cell lines) .

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Mechanistic Studies : Employ CRISPR knockouts or Western blotting to confirm target engagement and rule off-target effects .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Target Identification : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate docking results .

Key Considerations for Researchers

- Synthetic Reproducibility : Document solvent quality, reaction atmosphere (N₂/Ar), and catalyst batch to minimize variability .

- Data Transparency : Report negative results (e.g., failed coupling reactions) to guide iterative optimization .

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic intermediates and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.